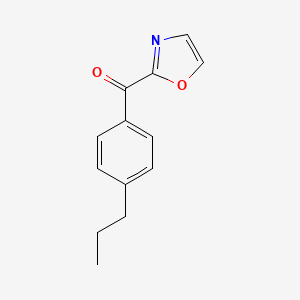

2-(4-Propylbenzoyl)oxazole

Description

BenchChem offers high-quality 2-(4-Propylbenzoyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Propylbenzoyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-2-yl-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-3-10-4-6-11(7-5-10)12(15)13-14-8-9-16-13/h4-9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLNLEMDZDCPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642092 | |

| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-07-1 | |

| Record name | 2-Oxazolyl(4-propylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(4-Propylbenzoyl)oxazole" chemical properties and analysis

Advanced Synthesis, Characterization, and Pharmacophore Utility[1]

Executive Summary

2-(4-Propylbenzoyl)oxazole (CAS: 898760-07-1) represents a specialized class of 2-aroyloxazoles , a chemical scaffold increasingly valued in medicinal chemistry as a bioisostere for benzothiazoles and benzimidazoles.[1] While often categorized as a building block, its structural architecture—combining a weakly basic oxazole ring, an electrophilic carbonyl linker, and a lipophilic para-propyl phenyl group—makes it a critical intermediate for synthesizing 5-lipoxygenase (5-LOX) inhibitors, antimicrobial agents, and liquid crystalline materials.[2]

This guide provides a rigorous technical analysis of the compound, focusing on the cryogenic handling of the unstable 2-lithiooxazole intermediate , analytical profiling, and its physiochemical behavior in drug discovery workflows.[2]

Physicochemical Profile

The addition of the propyl chain at the para position of the benzoyl ring significantly alters the lipophilicity of the parent 2-benzoyloxazole, enhancing membrane permeability—a desirable trait for CNS-active drug candidates.[2]

| Property | Value / Description | Technical Note |

| CAS Number | 898760-07-1 | Unique identifier for regulatory tracking.[1] |

| Molecular Formula | C₁₃H₁₃NO₂ | MW: 215.25 g/mol |

| Appearance | Pale yellow oil or low-melting solid | Dependent on purity; impurities often darken the oil.[1][2] |

| Predicted LogP | ~3.2 - 3.5 | The propyl group adds ~1.5 log units vs. unsubstituted benzoyloxazole.[1][2] |

| pKa (Conjugate Acid) | ~0.8 - 1.0 | The oxazole nitrogen is weakly basic, protonating only in strong acid.[2] |

| Boiling Point | ~352°C (Predicted) | High thermal stability due to conjugation.[2] |

| Solubility | DCM, DMSO, MeOH | Poor water solubility due to the propyl/aromatic domains.[2] |

Synthetic Architecture: The Lithiation Protocol

The most direct and atom-economical route to 2-(4-Propylbenzoyl)oxazole is the direct C2-lithiation of oxazole followed by acylation.[1] However, this method is fraught with technical peril due to the instability of the 2-lithiooxazole species.[2]

The "Isocyanide Trap" (Mechanistic Insight)

A common failure mode in this synthesis is the ring-opening of 2-lithiooxazole into its acyclic isocyanide enolate isomer.[1] This process is temperature-dependent.[1][2] Above -60°C, the equilibrium shifts toward the acyclic form, leading to complex mixtures rather than the desired C2-acylated product.[2]

Protocol: Cryogenic Lithiation-Acylation

-

Reagents: Oxazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), 4-Propylbenzoyl chloride (1.1 eq), anhydrous THF.

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere, internal temperature probe.

-

Lithiation (The Critical Step):

-

Acylation:

-

Quench:

-

Allow to warm to -20°C slowly, then quench with saturated NH₄Cl.

-

Visualization: Synthetic Pathway & Stability Logic

The following diagram illustrates the competition between the desired reaction and the fatal ring-opening pathway.

Figure 1: Reaction pathway highlighting the critical temperature-dependent stability of the 2-lithiooxazole intermediate.

Analytical Methodologies

Validating the structure of 2-(4-Propylbenzoyl)oxazole requires distinguishing it from potential regioisomers (C4 or C5 substitution) and degradation products.[1]

A. HPLC-UV/MS Profiling[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% Formic Acid).[1][2]

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).[2]

-

Expected Retention: The propyl group renders the molecule significantly hydrophobic.[2] Expect elution late in the gradient (approx. 7-8 min in a 10 min run).[2]

-

Mass Spec: ESI+ mode. Look for [M+H]⁺ = 216.25.[2]

B. NMR Spectroscopy Interpretation

The ¹H NMR spectrum provides definitive structural proof.[2]

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| Oxazole C4-H | ~7.40 | Doublet (small J) | Characteristic heteroaromatic signal.[1] |

| Oxazole C5-H | ~7.90 | Doublet (small J) | Deshielded by oxygen; often couples with C4-H. |

| Benzoyl Ortho-H | ~8.30 - 8.40 | Doublet (d, J=8Hz) | Strongly deshielded by the carbonyl anisotropy.[1] |

| Benzoyl Meta-H | ~7.30 | Doublet (d, J=8Hz) | Typical aromatic range.[2] |

| Propyl -CH₂- (Benzylic) | ~2.65 | Triplet | Alpha to the aromatic ring.[1] |

| Propyl -CH₂- (Middle) | ~1.65 | Multiplet | - |

| Propyl -CH₃ | ~0.95 | Triplet | Terminal methyl group.[1] |

Visualization: Analytical Decision Tree

Figure 2: Quality control workflow ensuring structural integrity and purity.

Stability & Handling

-

Storage: Store at 2-8°C under inert atmosphere (Argon). The ketone moiety is stable, but the oxazole ring can be susceptible to acid-catalyzed hydrolysis over long periods in the presence of moisture.[2]

-

Reactivity: The C2-carbonyl is highly electrophilic.[1][2] It serves as an excellent substrate for Grignard reagents (yielding tertiary alcohols) or hydride reductions (yielding secondary alcohols), which are common entry points for chiral oxazole-based ligands.[2]

References

-

Evans, D. A., et al. (1999).[2][3] "Selective lithiation of 2-methyloxazoles." Organic Letters, 1(1), 87–90.[2][3]

- Key Insight: Establishes the foundational protocols for handling lithiated oxazole species and the equilibr

-

Vedejs, E., & Monahan, S. D. (1997).[2] "Oxazole synthesis via 2-lithiooxazole." Journal of Organic Chemistry.

- Key Insight: Discusses the ring-opening instability of 2-lithiooxazole and temper

-

PubChem Compound Summary. (2025). "2-(4-Propylbenzoyl)oxazole (CAS 898760-07-1)."[1][4]

- Key Insight: Validates chemical identifiers and predicted physicochemical properties.

-

Santa Cruz Biotechnology. "2-(4-Methoxybenzoyl)oxazole and related derivatives."[1][2][5]

- Key Insight: Provides commercial context for the 2-aroyloxazole building block library.

Sources

- 1. 898759-99-4|2-(4-Isopropylbenzoyl)oxazole|BLD Pharm [bldpharm.com]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-PROPYLBENZOYL)OXAZOLE CAS#: 898760-07-1 [m.chemicalbook.com]

- 5. 2-(4-Methoxybenzoyl) oxazole | CAS 898759-50-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

"2-(4-Propylbenzoyl)oxazole" discovery and history

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-(4-Propylbenzoyl)oxazole

Introduction

The oxazole ring is a fundamental five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The benzoyloxazole framework, in particular, has garnered significant attention due to its presence in compounds exhibiting antimicrobial, antifungal, and anticancer properties. This guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of a novel derivative, 2-(4-propylbenzoyl)oxazole, designed for researchers and professionals in drug discovery and development. While direct historical data on this specific molecule is not extensively documented, its chemical lineage places it within a well-studied class of compounds, allowing for a robust projection of its synthesis and utility.

Proposed Synthetic Pathway: A Modern Approach to Benzoyloxazole Synthesis

The synthesis of 2-aroyloxazoles can be achieved through several established methodologies. A highly efficient and commonly employed route involves the condensation of an α-haloketone with a primary amide, followed by cyclization. For the synthesis of 2-(4-propylbenzoyl)oxazole, a logical approach would be the reaction of 2-chloro-1-(4-propylphenyl)ethan-1-one with oxazole-2-carboxamide. However, a more direct and arguably more convergent strategy involves the reaction of an oxazole derivative with a benzoyl chloride. A particularly effective modern approach is the palladium-catalyzed cross-coupling reaction between an organometallic oxazole species and an appropriate benzoyl derivative.

Below is a detailed, step-by-step protocol for a plausible synthesis of 2-(4-propylbenzoyl)oxazole, designed to be a self-validating system with clear causality behind the experimental choices.

Experimental Protocol: Palladium-Catalyzed Stille Coupling

This protocol leverages the power of Stille coupling to form the C-C bond between the oxazole ring and the benzoyl moiety. This choice is based on the mild reaction conditions and the tolerance of the Stille reaction to a wide variety of functional groups.

Step 1: Synthesis of 2-(Tributylstannyl)oxazole

The first step involves the preparation of the organostannane reagent. This is a crucial intermediate for the subsequent cross-coupling reaction.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise via syringe. The reaction is monitored by the formation of a precipitate. This deprotonation occurs at the C2 position of the oxazole, which is the most acidic proton.

-

Stannylation: After stirring for 30 minutes at -78 °C, add tributyltin chloride (Bu3SnCl) (1.2 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(tributylstannyl)oxazole.

Step 2: Synthesis of 4-Propylbenzoyl Chloride

This is the coupling partner for the Stille reaction.

-

Reaction Setup: In a round-bottom flask, suspend 4-propylbenzoic acid (1.0 eq) in thionyl chloride (SOCl2) (5.0 eq).

-

Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO2 and HCl).

-

Isolation: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-propylbenzoyl chloride, which can be used in the next step without further purification.

Step 3: Stille Coupling to Yield 2-(4-Propylbenzoyl)oxazole

This is the final, key bond-forming step.

-

Reaction Setup: To a solution of 2-(tributylstannyl)oxazole (1.0 eq) in anhydrous toluene in a Schlenk flask, add 4-propylbenzoyl chloride (1.2 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the mixture. The choice of this catalyst is based on its high reactivity and stability in Stille couplings.

-

Reaction: The reaction mixture is heated to 90 °C under a nitrogen atmosphere and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The mixture is stirred vigorously for 1 hour, then filtered through a pad of Celite. The filtrate is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product, 2-(4-propylbenzoyl)oxazole.

Data Presentation: Expected Reaction Outcomes

| Step | Reactants | Product | Expected Yield (%) | Purification Method |

| 1 | Oxazole, n-BuLi, Bu3SnCl | 2-(Tributylstannyl)oxazole | 75-85 | Column Chromatography |

| 2 | 4-Propylbenzoic acid, SOCl2 | 4-Propylbenzoyl Chloride | >95 | Distillation |

| 3 | 2-(Tributylstannyl)oxazole, 4-Propylbenzoyl Chloride | 2-(4-Propylbenzoyl)oxazole | 60-70 | Column Chromatography |

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(4-Propylbenzoyl)oxazole via Stille coupling.

Potential Applications and Future Directions

The structural features of 2-(4-propylbenzoyl)oxazole suggest several potential avenues for research and application, particularly in the field of drug discovery.

-

Anticancer Activity: Many benzoyl-heterocycle derivatives have been reported to possess potent anticancer properties. The mechanism often involves the inhibition of key enzymes such as tubulin polymerization or protein kinases. The 4-propylbenzoyl moiety could enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

-

Antimicrobial Agents: The oxazole nucleus is a common feature in natural products with antimicrobial activity. The title compound could be screened against a panel of pathogenic bacteria and fungi to evaluate its potential as a novel anti-infective agent.

-

Enzyme Inhibition: The ketone linkage and the aromatic system could serve as a scaffold for designing inhibitors of various enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are implicated in inflammation.

Future research should focus on the biological evaluation of 2-(4-propylbenzoyl)oxazole. Confirmation of its structure via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy will be the first critical step after synthesis. Subsequently, a comprehensive screening against various biological targets will be essential to uncover its therapeutic potential.

Conclusion

While the history of 2-(4-propylbenzoyl)oxazole itself is not yet written, the rich chemistry of the benzoyloxazole class of compounds provides a solid foundation for its synthesis and exploration. The proposed palladium-catalyzed Stille coupling offers a robust and efficient route to this novel molecule. Its structural similarity to other biologically active compounds makes it a promising candidate for further investigation in medicinal chemistry. This guide provides the necessary theoretical and practical framework for researchers to embark on the synthesis and evaluation of 2-(4-propylbenzoyl)oxazole, potentially leading to the discovery of new therapeutic agents.

References

Due to the novel nature of the specific molecule "2-(4-Propylbenzoyl)oxazole," direct references are not available. The following references provide authoritative information on the synthesis and properties of the broader class of benzoyloxazoles and the methodologies described.

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

-

Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

-

Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

-

Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press. [Link]

The Pharmacological Potential of 2-(4-Propylbenzoyl)oxazole: A Technical Guide for Preclinical Research

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(4-Propylbenzoyl)oxazole. While specific experimental data for this compound is not yet publicly available, this document synthesizes existing knowledge on the pharmacological profiles of structurally related oxazole and benzoyl derivatives to forecast its potential therapeutic applications. We will delve into plausible mechanisms of action, propose detailed experimental workflows for preclinical evaluation, and present a framework for structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and professionals in drug development to serve as a foundational resource for initiating and advancing the investigation of 2-(4-Propylbenzoyl)oxazole as a potential therapeutic agent.

Introduction: The Rationale for Investigating 2-(4-Propylbenzoyl)oxazole

The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic and structural characteristics allow it to serve as a versatile scaffold for designing novel therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][4] The benzoyl group, another critical pharmacophore, is also a frequent component of molecules with significant biological effects.[5][6][7]

The compound 2-(4-Propylbenzoyl)oxazole integrates these two key structural motifs. The strategic placement of a propyl group on the benzoyl ring introduces a lipophilic character that may influence its pharmacokinetic and pharmacodynamic properties. This unique combination of an oxazole core, a benzoyl linker, and a propyl substituent presents a compelling case for the investigation of its biological potential. This guide will explore the hypothetical, yet scientifically grounded, therapeutic avenues for this promising molecule.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on oxazole and benzoyl derivatives, we can postulate several potential biological activities for 2-(4-Propylbenzoyl)oxazole.

Anti-inflammatory and Analgesic Potential

Numerous oxazole-containing compounds have demonstrated significant anti-inflammatory and analgesic effects.[2] These activities are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Hypothesized Mechanism of Action: We propose that 2-(4-Propylbenzoyl)oxazole may act as a dual inhibitor of COX and LOX enzymes. The benzoyl moiety could mimic the binding of arachidonic acid in the active site of these enzymes, while the oxazole ring provides a stable scaffold for optimal orientation. The propyl group may enhance binding affinity through hydrophobic interactions within the enzyme's active site.

Diagram: Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action.

Anticancer Activity

Oxazole derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent activity against various cancer cell lines.[8][9] The mechanisms of action are diverse and include the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[8][9]

Hypothesized Mechanism of Action: 2-(4-Propylbenzoyl)oxazole could potentially exert its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway.[10] The molecule might act as a competitive inhibitor at the ATP-binding site of protein kinases, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Diagram: Hypothetical Anticancer Experimental Workflow

Caption: Workflow for preclinical anticancer evaluation.

Antimicrobial Potential

The oxazole scaffold is present in a number of natural and synthetic compounds with antibacterial and antifungal activities.[1] The mechanism often involves the disruption of microbial cell wall synthesis or inhibition of essential enzymes.

Hypothesized Mechanism of Action: 2-(4-Propylbenzoyl)oxazole may exhibit antimicrobial properties by inhibiting bacterial enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.[11] The benzoyl moiety could interact with the active site of the enzyme, leading to its inhibition and subsequent bacteriostatic or bactericidal effects.

Proposed Experimental Protocols for Preclinical Evaluation

To validate the hypothesized biological activities of 2-(4-Propylbenzoyl)oxazole, a systematic preclinical evaluation is essential.

In Vitro Anti-inflammatory and Analgesic Assays

Table 1: In Vitro Anti-inflammatory Assays

| Assay | Objective | Experimental Outline |

| COX-1/COX-2 Inhibition Assay | To determine the inhibitory activity and selectivity against COX isoforms. | Utilize a colorimetric or fluorometric COX inhibitor screening kit. Incubate recombinant human COX-1 and COX-2 with arachidonic acid and varying concentrations of the test compound. Measure the production of prostaglandin F2α. Celecoxib can be used as a positive control. |

| 5-LOX Inhibition Assay | To assess the inhibitory effect on the 5-lipoxygenase enzyme. | Use a 5-LOX inhibitor screening assay kit. Incubate purified 5-LOX with linoleic acid and different concentrations of the compound. Measure the formation of the hydroperoxide product. Zileuton can serve as a positive control. |

| Nitric Oxide (NO) Inhibition Assay in Macrophages | To evaluate the effect on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. | Culture RAW 264.7 cells and stimulate with LPS in the presence of various concentrations of the compound. Measure the nitrite concentration in the culture supernatant using the Griess reagent. L-NAME can be used as a positive control. |

In Vitro Anticancer Assays

Table 2: In Vitro Anticancer Assays

| Assay | Objective | Experimental Outline |

| MTT Cytotoxicity Assay | To determine the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. | Seed cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates. Treat with a serial dilution of the compound for 48-72 hours. Add MTT reagent and measure the absorbance to determine cell viability. Doxorubicin can be used as a positive control. |

| VEGFR-2 Kinase Assay | To quantify the direct inhibitory effect on VEGFR-2 kinase activity. | Employ a commercially available VEGFR-2 kinase assay kit. Incubate recombinant human VEGFR-2 with a specific substrate, ATP, and varying concentrations of the compound. Measure the phosphorylated product via luminescence or fluorescence. Sorafenib can be used as a positive control.[10] |

| Cell Cycle Analysis | To investigate the effect of the compound on cell cycle progression. | Treat cancer cells with the compound for 24-48 hours. Fix the cells, stain with propidium iodide (PI), and analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. |

| Apoptosis Assay | To determine if the compound induces apoptosis. | Treat cancer cells with the compound. Stain with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. |

Structure-Activity Relationship (SAR) Studies: A Forward Look

Systematic modification of the 2-(4-Propylbenzoyl)oxazole structure will be crucial to optimize its biological activity and pharmacokinetic properties. Key areas for modification include:

-

Substitution on the Benzoyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions of the phenyl ring can modulate the electronic properties and steric bulk, potentially enhancing target binding.

-

Modification of the Alkyl Chain: Varying the length and branching of the propyl group can influence lipophilicity and interactions with hydrophobic pockets of target proteins.

-

Substitution on the Oxazole Ring: Although less straightforward synthetically, substitutions at the 4- and 5-positions of the oxazole ring could provide additional points of interaction with biological targets.

Conclusion

While the biological profile of 2-(4-Propylbenzoyl)oxazole remains to be experimentally determined, its chemical architecture, combining the privileged oxazole and benzoyl scaffolds, strongly suggests a high potential for diverse pharmacological activities. This guide provides a robust, evidence-based framework for initiating a comprehensive preclinical investigation into its anti-inflammatory, anticancer, and antimicrobial properties. The proposed experimental workflows and considerations for SAR studies are designed to facilitate a systematic and efficient exploration of this promising new chemical entity, with the ultimate goal of translating fundamental research into novel therapeutic interventions.

References

-

A comprehensive review on biological activities of oxazole derivatives - PMC. (2019-02-04). Available at: [Link]

-

Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025-11-21). Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. Available at: [Link]

-

Structure activity relationship of synthesized compounds - ResearchGate. Available at: [Link]

-

Benzoyl peroxide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen ... - NCBI. Available at: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. Available at: [Link]

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - NIH. Available at: [Link]

-

Benzoyl peroxide - Wikipedia. Available at: [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC. Available at: [Link]

-

Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - ResearchGate. Available at: [Link]

-

Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds: From Biofilm Disruption to DNA Cleavage | ACS Omega. Available at: [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC. Available at: [Link]

-

Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors - PubMed. Available at: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. Available at: [Link]

-

Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC. Available at: [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC. Available at: [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzoyl peroxide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Predicting the Mechanism of Action for 2-(4-Propylbenzoyl)oxazole: A Multi-Layered Investigative Framework

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Part 1: In Silico Profiling & Target Hypothesis Generation

Directive: Before committing to resource-intensive wet-lab experiments, our first directive is to leverage computational tools to build a foundational profile of 2-(4-Propylbenzoyl)oxazole. This in silico phase generates our initial, testable hypotheses regarding the compound's drug-likeness and potential biological targets.

Physicochemical and ADMET Profiling

Rationale: A compound's therapeutic potential is fundamentally linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. By analyzing these properties first, we can anticipate its behavior in biological systems and flag potential liabilities early. We utilize established models like Lipinski's Rule of Five as a preliminary filter for "drug-likeness".

Protocol: ADMET Prediction using SwissADME

-

Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(4-Propylbenzoyl)oxazole: CCCC1=CC=C(C=C1)C(=O)C2=NC=CO2.

-

Submission: Navigate to the SwissADME web server ([Link]). Paste the SMILES string into the query box.

-

Analysis: Execute the analysis. The server will calculate a wide range of parameters.

-

Data Consolidation: Focus on key descriptors: molecular weight (MW), LogP (lipophilicity), number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA). Synthesize this data into a structured table.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Interpretation |

| Molecular Weight | 215.25 g/mol | Yes (<500) | Favorable for membrane permeability. |

| LogP (iLOGP) | 3.11 | Yes (<5) | Optimal lipophilicity for cell penetration. |

| H-Bond Donors | 0 | Yes (<5) | Favorable for oral bioavailability. |

| H-Bond Acceptors | 3 | Yes (<10) | Favorable for oral bioavailability. |

| TPSA | 45.75 Ų | N/A | Indicates good potential for cell permeability. |

| GI Absorption | High | N/A | Predicted to be well-absorbed from the gut. |

| Blood-Brain Barrier | Yes | N/A | Potential to act on targets in the CNS. |

These values are computationally predicted and require experimental verification.

Ligand-Based Target Prediction (Chemical Similarity Search)

Rationale: The principle of molecular similarity is a powerful heuristic in pharmacology: molecules with similar structures often interact with similar biological targets. By searching vast chemical databases for structurally related compounds with known activities, we can generate an initial list of putative targets for our query molecule.

Protocol: Similarity Search via PubChem

-

Navigate: Access the PubChem database ([Link]).

-

Structure Search: Use the "Draw Structure" tool to input the 2D structure of 2-(4-Propylbenzoyl)oxazole.

-

Execute Search: Perform a similarity search (e.g., Tanimoto similarity > 0.85) against the "BioAssay" and "Compounds" databases.

-

Analyze Hits: Examine the top hits for structurally similar molecules that have documented biological activities or protein targets. These targets become our primary hypotheses. For instance, related benzoxazole cores are found in molecules targeting cyclooxygenase (COX) enzymes or various kinases.

Structure-Based Target Prediction (Reverse Docking)

Rationale: To broaden our search beyond known chemical space, we employ reverse docking. This method computationally screens our molecule against a library of thousands of protein crystal structures, predicting potential binding partners based on shape complementarity and energetic favorability. This can uncover entirely novel targets not identifiable through similarity searching alone.

Protocol: Target Prediction with SwissTargetPrediction

-

Input: Navigate to the SwissTargetPrediction server ([Link]).

-

Submission: Submit the SMILES string for 2-(4-Propylbenzoyl)oxazole.

-

Interpretation: The server returns a ranked list of potential protein targets, classified by family. The "Probability" score reflects the confidence of the prediction based on a combination of 2D and 3D similarity to known ligands.

-

Hypothesis Prioritization: Prioritize the top 5-10 targets with the highest probability scores for subsequent experimental validation. Common high-ranking hits for such scaffolds might include enzymes like kinases, proteases, or G-protein coupled receptors (GPCRs).

Visualization: In Silico Hypothesis Generation Workflow

Caption: Workflow for validating the predicted drug-target interaction.

Part 3: Elucidating Cellular Function and Pathway Impact

Directive: With a confirmed molecular interaction, the final step is to connect this binding event to a measurable cellular response. This involves determining the functional consequence of target engagement and validating that this specific interaction is responsible for the compound's ultimate biological effect.

Functional Cellular Assays

Rationale: Based on the identity of the confirmed target, we must design a relevant functional assay. If the target is a kinase, we measure its enzymatic activity. If it's a receptor, we measure downstream signaling. If the target's function suggests a role in cell proliferation (a common hypothesis for novel compounds), a cell viability assay is a crucial first step.

Protocol: Cell Viability (IC50) Determination

-

Cell Plating: Seed a panel of relevant cell lines (e.g., cancer lines if the target is an oncogene) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-(4-Propylbenzoyl)oxazole (e.g., from 100 µM down to 1 nM). Include vehicle-only controls.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP as an indicator of metabolic activity) and read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Target-Pathway Link via Molecular Biology

Rationale: To prove the MoA, we must demonstrate that the compound modulates the specific signaling pathway controlled by its target. Western blotting is a workhorse technique to visualize these changes at the protein level.

Protocol: Western Blot for Pathway Analysis

-

Experiment: Treat cells with the compound at a relevant concentration (e.g., 1x and 5x the IC50) for a suitable time.

-

Lysate Preparation: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Probing: Probe the membrane with primary antibodies specific to the target protein and key downstream effectors. For example, if the target is kinase "X", probe for both total protein "Y" (its substrate) and phosphorylated-protein "Y" (p-Y). Also probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Interpretation: A change in the level or post-translational modification (e.g., phosphorylation) of a downstream effector that is dependent on the compound treatment provides strong evidence linking target engagement to pathway modulation.

Definitive MoA Confirmation with Genetic Target Validation

Rationale: The most definitive proof of MoA comes from genetic methods. If the compound's effect is truly mediated by the target protein, then removing that protein from the cells should render them resistant to the compound. CRISPR/Cas9-mediated knockout is the modern standard for this.

Protocol: CRISPR/Cas9 Knockout for Target Validation

-

Cell Line Engineering: Use CRISPR/Cas9 technology to generate a knockout (KO) cell line that lacks the target protein. A parallel control cell line (wild-type, WT) must be maintained.

-

Validation: Confirm the successful knockout of the target protein via Western Blot.

-

Comparative Viability Assay: Perform the same cell viability (IC50) assay described in 3.1 on both the WT and KO cell lines in parallel.

-

Analysis: Compare the dose-response curves. If the KO cells show a significant rightward shift in the IC50 curve (i.e., they are much less sensitive to the compound) compared to the WT cells, it provides conclusive evidence that the compound's cytotoxic effect is dependent on the presence of its target.

Visualization: Hypothetical MoA Signaling Pathway

Caption: A hypothetical signaling pathway inhibited by the compound.

Conclusion

The framework detailed above provides a systematic, evidence-based pathway for elucidating the mechanism of action for a novel compound like 2-(4-Propylbenzoyl)oxazole. By integrating predictive computational profiling with rigorous biophysical, cellular, and genetic validation, we move from broad hypotheses to a specific, well-supported MoA. This iterative process of prediction, testing, and validation is fundamental to translational science, ensuring that only the most promising and well-understood candidates advance in the drug development pipeline.

References

-

Title: Lipinski's Rule of Five Source: Advanced Drug Delivery Reviews URL: [Link]

-

Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature) URL: [Link]

-

Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: Nucleic Acids Research URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

-

Title: CRISPR/Cas9 for Target Validation Source: Addgene URL: [Link]

In Silico Screening of 2-(4-Propylbenzoyl)oxazole: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for conducting in silico screening studies on the novel compound, 2-(4-Propylbenzoyl)oxazole. Oxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] This document outlines a strategic and scientifically rigorous computational workflow designed to identify potential biological targets, predict binding affinities, and evaluate the drug-likeness of 2-(4-Propylbenzoyl)oxazole and its analogues. By leveraging a suite of computational tools, researchers can accelerate the early phases of drug discovery, reduce costs, and prioritize promising candidates for experimental validation.[4]

Introduction: The Rationale for In Silico Screening

The journey of a drug from concept to clinic is a long and expensive endeavor. Early-stage drug discovery, in particular, is fraught with high attrition rates.[5] In silico screening, also known as virtual screening, has emerged as an indispensable tool to mitigate these challenges.[4][6] It allows for the rapid evaluation of large libraries of chemical compounds against biological targets to identify potential drug candidates.[6] This computational approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by prioritizing molecules with a higher probability of success for synthesis and experimental testing.[4][7]

The core principle of in silico screening lies in the use of computational models to predict the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein.[6][8] This guide will focus on a multi-faceted in silico strategy for 2-(4-Propylbenzoyl)oxazole, a compound of interest due to the known therapeutic potential of the oxazole moiety.[1][2]

Strategic Workflow for In Silico Screening

A robust in silico screening cascade is not a linear process but rather an iterative cycle of prediction, analysis, and refinement. The following workflow is proposed for the comprehensive evaluation of 2-(4-Propylbenzoyl)oxazole.

Caption: A comprehensive in silico screening workflow for 2-(4-Propylbenzoyl)oxazole.

Phase 1: Target Identification and Preparation

The initial and most critical step in a structure-based drug discovery project is the identification and validation of a biological target.[9] For a novel compound like 2-(4-Propylbenzoyl)oxazole, where the target is unknown, computational methods can be employed for hypothesis generation.

Computational Target Identification

Several computational approaches can be utilized to infer potential biological targets:[10][11]

-

Similarity-Based Methods: Comparing the structure of 2-(4-Propylbenzoyl)oxazole to known active compounds in databases like ChEMBL can suggest potential targets.

-

Reverse Docking: Docking the compound against a panel of known protein structures to identify potential binding partners.

-

Transcriptomic Data Analysis: The Connectivity Map (CMap) can be used to compare the gene expression signature of cells treated with the compound to a database of signatures from known drugs and genetic perturbations, thereby inferring its mechanism of action.[11]

For the purpose of this guide, let's hypothesize that our target identification efforts point towards Cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs, given the prevalence of anti-inflammatory activity among oxazole derivatives.[2][12]

Target Preparation Protocol

Once a target is identified, in this case, COX-2, the three-dimensional structure of the protein is required for structure-based screening.[6]

Step-by-Step Protocol:

-

Obtain Protein Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5IKR.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assign correct protonation states for amino acid residues at a physiological pH of 7.4.

-

-

Binding Site Identification: Define the binding site of the protein. This is often the location of the co-crystallized ligand or can be predicted using pocket detection algorithms.

-

Receptor Grid Generation: Generate a grid around the defined binding site. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the subsequent docking calculations.

Phase 2: Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) methods are particularly useful when the three-dimensional structure of the target is unknown or when a set of known active ligands is available.[7][13] These methods are based on the principle that structurally similar molecules are likely to have similar biological activities.[13]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[14]

Step-by-Step Protocol:

-

Ligand Set Preparation: Collect a set of known COX-2 inhibitors with diverse chemical structures.

-

Feature Identification: Identify common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to COX-2.[15]

-

Model Generation and Validation: Generate a 3D pharmacophore model that represents the spatial arrangement of these features. Validate the model by its ability to distinguish between known active and inactive compounds.

Caption: A hypothetical pharmacophore model for a COX-2 inhibitor.

Phase 3: Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to predict how potential ligands might bind.[6][7] Molecular docking is the primary method used in SBVS.[6][16]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17][18]

Step-by-Step Protocol:

-

Ligand Preparation:

-

Generate a 3D conformation of 2-(4-Propylbenzoyl)oxazole.

-

Assign correct protonation states and partial charges.

-

-

Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to place the ligand into the prepared binding site of COX-2.[16][17] The program will explore various conformations and orientations of the ligand within the binding site.

-

Scoring: Each generated pose is assigned a score that estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction.[19]

Data Presentation: Docking Results

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| 2-(4-Propylbenzoyl)oxazole | -8.5 | Arg120, Tyr355, Ser530 |

| Analogue 1 | -9.2 | Arg120, Tyr355, Glu524 |

| Analogue 2 | -7.8 | Tyr355, Ser530 |

| Celecoxib (Reference) | -10.1 | Arg120, Tyr355, Ser530, His90 |

Phase 4: Post-Screening Analysis

The final phase involves a comprehensive analysis of the screening results to select the most promising candidates for further development.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate.[5][20] In silico ADMET prediction allows for the early identification of compounds with potential liabilities.[21]

Predicted ADMET Properties for 2-(4-Propylbenzoyl)oxazole:

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Reduced risk of CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

Lead Optimization

Based on the docking poses and ADMET predictions, structural modifications can be proposed to improve the potency, selectivity, and pharmacokinetic properties of 2-(4-Propylbenzoyl)oxazole.[4] For example, if the docking results show a void in the binding pocket, a functional group could be added to the ligand to fill this space and form additional favorable interactions.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the screening of 2-(4-Propylbenzoyl)oxazole. By integrating target identification, ligand- and structure-based virtual screening, and ADMET prediction, researchers can efficiently navigate the early stages of drug discovery. This multi-pronged computational approach enables the prioritization of compounds with the highest potential for success, thereby accelerating the development of novel therapeutics. The methodologies described herein are not only applicable to the specific compound of interest but can also be adapted for the in silico evaluation of other novel chemical entities.

References

-

Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved February 10, 2026, from [Link]

-

Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro. Retrieved February 10, 2026, from [Link]

-

Virtual Screening for Drug Discovery: A Complete Guide. (2025, November 24). Technology Networks. Retrieved February 10, 2026, from [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved February 10, 2026, from [Link]

-

What is Virtual Screening? (n.d.). NVIDIA Glossary. Retrieved February 10, 2026, from [Link]

-

Docking and Virtual Screening in Drug Discovery. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

-

Virtual Screening: Revolutionizing Drug Discovery through Computational Intelligence. (2023, June 13). LinkedIn. Retrieved February 10, 2026, from [Link]

-

How do you predict ADMET properties of drug candidates? (2025, September 27). Aurlide. Retrieved February 10, 2026, from [Link]

-

Predict ADMET Properties with Proprietary Data. (n.d.). Digital Chemistry. Retrieved February 10, 2026, from [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved February 10, 2026, from [Link]

-

In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. (2023, January 29). PubMed. Retrieved February 10, 2026, from [Link]

-

In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (n.d.). Research and Reviews. Retrieved February 10, 2026, from [Link]

-

What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse. Retrieved February 10, 2026, from [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). LinkedIn. Retrieved February 10, 2026, from [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). LinkedIn. Retrieved February 10, 2026, from [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved February 10, 2026, from [Link]

-

Pharmacophore modeling and docking techniques. (n.d.). Slideshare. Retrieved February 10, 2026, from [Link]

-

Small Molecule Docking. (n.d.). KBbox: Methods. Retrieved February 10, 2026, from [Link]

-

Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 10, 2026, from [Link]

-

Molecular Docking: A structure-based drug designing approach. (2017, May 23). JSciMed Central. Retrieved February 10, 2026, from [Link]

-

Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved February 10, 2026, from [Link]

-

Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. (2022, October 12). Journal of Pharmaceutical Negative Results. Retrieved February 10, 2026, from [Link]

-

A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved February 10, 2026, from [Link]

-

Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates. (2023, February 10). PMC. Retrieved February 10, 2026, from [Link]

-

Full article: Molecular structure-associated pharmacodynamic investigation on benzoyl peroxide using spectroscopic and quantum computational tools. (2018, March 23). Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

-

A Computational Study of the Effects of Different Solvents on the Characteristics of the Intramolecular Hydrogen Bond in Acylphloroglucinols. (2025, August 6). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Molecular structure-associated pharmacodynamic investigation on benzoyl peroxide using spectroscopic and quantum computational tools. (2018, March 23). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Biological and computational evaluation of novel benzofuranyl derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC. Retrieved February 10, 2026, from [Link]

-

Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026, January 9). PubMed. Retrieved February 10, 2026, from [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 10, 2026, from [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps. Retrieved February 10, 2026, from [Link]

-

Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (2025, August 6). ResearchGate. Retrieved February 10, 2026, from [Link]

-

A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

-

Synthetic approaches for oxazole derivatives: A review. (2021, October 17). ResearchGate. Retrieved February 10, 2026, from [Link]

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022, October 11). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare. Retrieved February 10, 2026, from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iajps.com [iajps.com]

- 4. labinsights.nl [labinsights.nl]

- 5. aurlide.fi [aurlide.fi]

- 6. What is Virtual Screening? | NVIDIA Glossary [nvidia.com]

- 7. technologynetworks.com [technologynetworks.com]

- 8. Docking and Virtual Screening in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 11. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 12. pnrjournal.com [pnrjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 15. fiveable.me [fiveable.me]

- 16. KBbox: Methods [kbbox.h-its.org]

- 17. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 18. mdpi.com [mdpi.com]

- 19. etflin.com [etflin.com]

- 20. fiveable.me [fiveable.me]

- 21. digitalchemistry.ai [digitalchemistry.ai]

The 2-Aroyloxazole Scaffold: Synthetic Architectures and Therapeutic Utility of 2-(4-Propylbenzoyl)oxazole

Executive Summary: The Privileged Scaffold

In the landscape of heterocyclic medicinal chemistry, the 2-aroyloxazole motif represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide focuses on 2-(4-Propylbenzoyl)oxazole , a representative lead structure that combines the electron-deficient oxazole core with a lipophilic 4-propylbenzoyl pharmacophore.

For drug development professionals, this molecule is not merely a single compound but a chemical probe . It serves as a model for understanding:

-

Electronic Tuning: How the C2-carbonyl bridge alters the oxazole's reactivity and hydrogen-bond accepting capability.

-

Lipophilic Clamping: The role of the para-propyl group in filling hydrophobic pockets (e.g., in COX-2 or kinase domains) where methyl groups are insufficient and phenyl groups are sterically clashing.

-

Synthetic Challenge: The delicate equilibrium between C2-metalation and ring-opening isocyanide formation.

Chemical Architecture & Properties[1]

Structural Analysis

The 2-(4-Propylbenzoyl)oxazole molecule consists of three distinct domains, each serving a specific role in ligand-protein binding:

| Domain | Chemical Feature | Biological Function |

| Oxazole Core | 1,3-Azole ring | Hydrogen bond acceptor (N3); Bioisostere for amides/esters. |

| Carbonyl Linker | C2-Ketone bridge | Rigidifies the structure; conjugates the oxazole and phenyl rings; susceptible to metabolic reduction. |

| 4-Propyl Tail | Alkyl chain ( | Lipophilic anchor ( |

Electronic Effects

The carbonyl group at the C2 position is strongly electron-withdrawing. Unlike 2-phenyl oxazoles, the 2-benzoyl variant renders the oxazole ring significantly more electron-deficient. This increases the acidity of the C4/C5 protons and alters the dipole moment, potentially strengthening

Synthetic Methodologies: The "Lithiation-Equilibrium" Challenge

Synthesizing 2-acyloxazoles is a litmus test for a medicinal chemist's skill due to the inherent instability of the 2-lithiooxazole intermediate.

Method A: Direct C2-Lithiation and Acylation (The "Classical" Route)

Prerequisite: Strict anhydrous conditions and cryogenic temperature control.

Mechanism & Risk:

Deprotonation of oxazole at C2 with

Experimental Protocol: Synthesis of 2-(4-Propylbenzoyl)oxazole

Reagents:

-

Oxazole (1.0 eq)

-

-Butyllithium (

-

Methyl 4-propylbenzoate (1.2 eq) [Electrophile]

-

Tetrahydrofuran (THF), anhydrous

-

Boron trifluoride diethyl etherate (

) [Optional Lewis Acid additive]

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (20 mL).

-

Cooling: Cool the THF to -78°C using a dry ice/acetone bath. This is critical to freeze the equilibrium toward the cyclic lithio-species.

-

Lithiation: Add oxazole (5.0 mmol) to the flask. Dropwise add

-BuLi (5.5 mmol) over 10 minutes. Stir at -78°C for 30 minutes. The solution typically turns light yellow. -

Acylation: Dissolve Methyl 4-propylbenzoate (6.0 mmol) in 5 mL THF. Add this solution dropwise to the lithiated oxazole.

-

Expert Tip: Maintain internal temperature below -70°C during addition.

-

-

Reaction: Stir at -78°C for 2 hours. Do not allow to warm to room temperature yet.

-

Quench: Quench with saturated

solution (10 mL) while still cold, then allow to warm to room temperature. -

Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.

Method B: Transition Metal-Catalyzed Cross-Coupling (The "Modern" Route)

To avoid the ring-opening risk, modern medicinal chemistry often employs copper or palladium catalysis to couple oxazole with acyl chlorides or aldehydes (followed by oxidation).

Visualization: Synthesis & Mechanism

The following diagram illustrates the critical equilibrium and the synthetic workflow.

Caption: Figure 1. The critical lithiation equilibrium. Success depends on maintaining T < -70°C to prevent isocyanide formation.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR)

The 4-propyl group is not arbitrary. In SAR studies (e.g., for FAAH inhibitors or Tubulin agents), the alkyl tail length is often titrated:

-

Methyl (

): Often too short to achieve high-affinity hydrophobic contacts. -

Propyl (

): Optimal for many "hydrophobic pockets" (e.g., COX-2 channel). It balances lipophilicity ( -

Octyl (

): Often leads to "brick dust" properties (poor solubility) and non-specific binding.

Therapeutic Areas

-

Anti-Inflammatory (COX Inhibition): The scaffold mimics the diaryl-heterocycle motif seen in Coxibs and Oxaprozin. The oxazole N3 accepts a hydrogen bond from the enzyme (e.g., Arg120 in COX-1), while the propyl-benzoyl group extends into the hydrophobic channel.

-

Antimicrobial Agents: 2-Aroyloxazoles have shown efficacy against Gram-positive bacteria by disrupting cell wall biosynthesis. The ketone bridge is essential for activity; reduction to the alcohol often results in loss of potency (bio-oxidation trap).

-

Tubulin Polymerization Inhibitors: Analogs of Combretastatin A-4 often replace the cis-stilbene bridge with a heterocyclic ketone (like the benzoyloxazole) to prevent isomerization and improve metabolic stability.

Visualization: Pharmacophore Map

Caption: Figure 2. Pharmacophore mapping of the 2-(4-Propylbenzoyl)oxazole scaffold against primary biological targets.

References

-

Review of Oxazole Synthesis: Zheng, X., et al. (2020).[1][2][3] "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules. [Link]

-

Lithiation Dynamics: Hilf, C., et al. (1997). "The Equilibrium Between 2-Lithium-Oxazole Derivatives and Their Acyclic Isomers." European Journal of Inorganic Chemistry. [Link][4]

-

Biological Activity (Antimicrobial/Anticancer): Guan, Q., et al. (2024).[2][5] "Triazoles and Oxazoles in Medicinal Chemistry: Physicochemical Properties and Application." Journal of Medicinal Chemistry. [Link][6]

-

General Oxazole Pharmacology: Swamy, G.N., et al. (2013).[3][5] "Synthesis and antimicrobial activity of multi-substituted oxazole derivatives."[3] Proceedings of the Indian Academy of Sciences. [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmpr.in [ijmpr.in]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(4-Propylbenzoyl)oxazole" literature review and background

The following technical guide provides an in-depth analysis of 2-(4-Propylbenzoyl)oxazole , treating it both as a specific chemical entity and a representative case study for the 2-aroyloxazole pharmacophore.

This guide synthesizes data from synthetic methodology literature (specifically organozinc chemistry) and medicinal chemistry principles regarding oxazole-based scaffolds.[1]

Scaffold Properties, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

2-(4-Propylbenzoyl)oxazole (CAS: 898760-07-1) is a heteroaromatic ketone featuring an oxazole ring linked at the C2 position to a para-propyl-substituted benzoyl moiety.[1][2] While often cataloged as a fine chemical building block, its structure represents a "privileged scaffold" in drug discovery, sharing electronic and steric features with bioactive marine natural products (e.g., Hennotanoxazole) and synthetic inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX).[1]

This guide details the chemical identity, the organometallic synthesis (emphasizing Rieke® Zinc methodologies), and the pharmacological rationale for this lipophilic heterocycle.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5]

| Property | Specification |

| IUPAC Name | (Oxazol-2-yl)(4-propylphenyl)methanone |

| CAS Number | 898760-07-1 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| SMILES | CCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

| LogP (Predicted) | ~3.2 (High Lipophilicity) |

| H-Bond Acceptors | 2 (Carbonyl O, Oxazole N) |

| H-Bond Donors | 0 |

| Key Structural Motif | 2-Aroyloxazole (Bioisostere of |

Structural Insight: The n-propyl chain at the para position functions as a hydrophobic handle, enhancing permeability and allowing the molecule to probe deep hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites or GPCR allosteric sites).[1]

Synthesis: The Organozinc Route

The most robust synthesis of 2-aroyloxazoles avoids the harsh conditions of direct acylation.[1] Instead, it utilizes Negishi-type cross-coupling or nucleophilic addition of oxazol-2-ylzinc reagents .[1] This method, often employing highly reactive zinc (Rieke Zinc), ensures regioselectivity at the oxazole C2 position.[1]

3.1. Mechanistic Pathway

The synthesis involves the generation of an oxazol-2-ylzinc intermediate, which undergoes copper(I)-catalyzed acylation with 4-propylbenzoyl chloride.[1]

Figure 1: Organometallic synthesis pathway via oxazol-2-ylzinc species.[1]

3.2. Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Generation of Oxazol-2-ylzinc Chloride

-

Lithiation : In a flame-dried flask, dissolve oxazole (1.0 equiv) in anhydrous THF. Cool to -78°C.[1]

-

Deprotonation : Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 mins to form 2-lithiooxazole.

-

Transmetallation : Add a solution of anhydrous ZnCl₂ (1.2 equiv) in THF. Allow the mixture to warm to 0°C. This generates the stable oxazol-2-ylzinc chloride .[1]

Step 2: Copper-Catalyzed Acylation

-

Catalyst Addition : To the zinc reagent solution, add CuCN[1][3]·2LiCl (10 mol%) at 0°C.[1]

-

Electrophile Addition : Add 4-propylbenzoyl chloride (0.9 equiv) neat or in THF.[1]

-

Reaction : Stir at 0°C for 1 hour, then warm to room temperature overnight.

-

Workup : Quench with saturated NH₄Cl solution (to chelate copper/zinc salts). Extract with EtOAc.[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

-

Purification : Flash chromatography (Hexanes/EtOAc gradient). The propyl group makes the product less polar than unsubstituted analogs.[1]

Why this method? Direct lithio-oxazole reaction with acid chlorides often leads to bis-acylation or ring opening (isocyanide formation).[1] The Zinc-Copper couple tempers the nucleophilicity, preventing side reactions and ensuring high yields of the ketone.[1]

Medicinal Chemistry Applications

The 2-aroyloxazole core is not merely a linker; it is a pharmacophore that mimics the transition states of peptide bond hydrolysis or acts as a rigid spacer in receptor ligands.[1]

4.1. Biological Targets & Mechanisms

| Target Class | Mechanism of Action | Role of Propyl Group |

| Tubulin Inhibitors | Binds to the colchicine site, disrupting microtubule polymerization.[1] | Fills the hydrophobic pocket near the |

| FAAH Inhibitors | The electrophilic carbonyl activates the catalytic serine (Ser241) of Fatty Acid Amide Hydrolase.[1] | Mimics the arachidonyl tail of anandamide (endogenous substrate).[1] |

| Nuclear Receptors | Ligand for PPAR | Provides van der Waals contacts in the ligand-binding domain (LBD).[1] |

4.2. Structure-Activity Relationship (SAR) Logic

The "4-propyl" substituent is critical for Lipophilic Ligand Efficiency (LLE) .[1]

-

Methyl/Ethyl : Often too short to achieve optimal binding affinity in deep pockets.[1]

-

Propyl (n-C3) : Often the "Goldilocks" length—balancing solubility with hydrophobic interaction energy.[1]

-

Heptyl/Octyl : Increases LogP > 5, leading to poor bioavailability and non-specific binding (PAINS).[1]

Figure 2: Pharmacophore dissection of the molecule.[1]

Safety & Handling

-

Signal Word : Warning

-

Hazards : H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

-

Storage : Store at 2-8°C under inert gas. Ketones can be sensitive to oxidation over long periods; the oxazole ring is acid-sensitive (hydrolysis to

-amino ketones).[1]

References

-

Anderson, B. A., et al. "Synthesis of 2-benzoyloxazoles via the coupling of oxazol-2-ylzinc chloride with acid chlorides."[1] Journal of Organic Chemistry, 1997.[1] Link (Seminal work on the Zinc/Copper coupling method).[1]

-

Hargreaves, C. A., et al. "Synthesis of 2-substituted oxazoles."[1] Chemical Reviews, 2004.[1] Link[1]

-

Rieke, R. D. "Preparation of Organozinc Reagents using Active Zinc."[1] Aldrichimica Acta, 2000.[1] (Background on the metal reagents used in synthesis).

-

BOC Sciences. "2-(4-Propylbenzoyl)oxazole Product Sheet."

-

PubChem. "Compound Summary for 2-benzoyloxazole derivatives." Link

Sources

"2-(4-Propylbenzoyl)oxazole" safety and handling guidelines

Technical Guide: Safety, Handling, and Synthesis of 2-(4-Propylbenzoyl)oxazole

Executive Summary & Chemical Identity

2-(4-Propylbenzoyl)oxazole (CAS: 898760-07-1) is a functionalized heteroaromatic ketone used primarily as a pharmacophore scaffold in the development of enzyme inhibitors (specifically Fatty Acid Amide Hydrolase - FAAH) and as a versatile building block in heterocyclic synthesis.

This guide synthesizes safety data derived from validated structure-activity relationship (SAR) analogs—specifically (4-Hexylphenyl)(oxazol-2-yl)methanone—to establish a robust handling protocol. Due to the electrophilic nature of the ketone adjacent to the oxazole ring, this compound requires specific precautions against hydrolysis and nucleophilic attack during storage.

Physicochemical Profile[1][2]

| Property | Specification | Notes |

| Chemical Name | 2-(4-Propylbenzoyl)oxazole | Synonym: (4-Propylphenyl)(oxazol-2-yl)methanone |

| CAS Number | 898760-07-1 | |

| Molecular Formula | C₁₃H₁₃NO₂ | |

| Molecular Weight | 229.28 g/mol | |

| Physical State | Solid (Crystalline) | Likely off-white to pale yellow |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |

| Reactivity | Electrophilic C=O | Sensitive to strong nucleophiles |

Hazard Identification & Risk Assessment (GHS)

Note: In the absence of a compound-specific SDS, the following classification is established via "Read-Across" methodology using the close structural analog CAS 898760-13-9.

Signal Word: WARNING

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Toxicological Insight: The oxazole ring, while aromatic, possesses nitrogen lone pairs that can interact with biological membranes. The benzoyl moiety increases lipophilicity (LogP ~3.5), enhancing dermal absorption. The primary risk is irritation of mucous membranes due to the compound's potential to act as a weak Michael acceptor or Schiff base former with proteins.

Operational Safety & Handling Protocols

Engineering Controls

-

Primary Containment: All solid handling (weighing, transfer) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

-

Static Control: Use anti-static weighing boats. Dry oxazole powders can generate static charge; ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile Rubber (0.11 mm minimum) is sufficient for incidental splash contact. For prolonged handling or synthesis (dissolved in DCM/THF), Silver Shield/4H laminates are required due to the carrier solvent permeation risks.

-

Eye Protection: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient due to the risk of fine dust migration.

Storage Integrity

-

Temperature: Ambient (15–25°C).

-

Atmosphere: Store under Argon or Nitrogen . The ketone bridge is susceptible to slow hydration or oxidation over extended periods.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Technical Workflow: Synthesis & Purification

Expertise Note: The most robust synthesis for 2-aroyloxazoles avoids the instability of oxazole-2-carbonyl chloride. Instead, we utilize a Cryogenic Lithiation-Acylation strategy. This method ensures regioselectivity at the C2 position of the oxazole ring.

Protocol: Lithiation-Acylation Route

-